Tellurium (IV) ethoxide
Description
Properties
IUPAC Name |
(triethoxy-λ4-tellanyl)oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Te/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZBKPRMXKULAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Te](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Te | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Techniques for Tellurium Iv Ethoxide
Direct Synthesis Routes from Elemental Tellurium or Tellurium Halides
The most common precursors for the synthesis of tellurium(IV) ethoxide are tellurium(IV) halides, particularly tellurium tetrachloride (TeCl₄). These methods involve the direct replacement of halide ligands with ethoxide groups.
Alcoholysis of Tellurium(IV) Halides
The reaction of a tellurium(IV) halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct is a fundamental method for preparing tellurium alkoxides. In the case of tellurium(IV) ethoxide, tellurium tetrachloride is treated with ethanol (B145695). To drive the reaction to completion, a base such as ammonia (B1221849) or a tertiary amine is typically used to scavenge the hydrogen chloride (HCl) generated.
In a typical procedure, tellurium tetrachloride is dissolved in an anhydrous, inert solvent. A stoichiometric amount of absolute ethanol and the base are then added, often at reduced temperatures to control the exothermic reaction. The reaction mixture is stirred until the formation of the ammonium (B1175870) salt precipitate is complete. The salt is then filtered off, and the tellurium(IV) ethoxide is isolated from the filtrate, usually by vacuum distillation.
A variation of this method involves the reaction of tellurium tetrachloride with sodium ethoxide. This salt-metathesis reaction avoids the formation of water and can provide high yields of the desired product. oulu.fi
The reaction is as follows: TeCl₄ + 4 NaOC₂H₅ → Te(OC₂H₅)₄ + 4 NaCl
This reaction is typically carried out in an anhydrous solvent like ethanol or a non-polar solvent to facilitate the precipitation of sodium chloride. The product is then isolated by filtration and purified by distillation. Research has shown that the reaction between TeCl₄ and sodium alkoxides can produce yields of up to 64% for specific alkoxides. oulu.fi
It has also been noted that partial substitution can occur. For instance, the reaction of TeCl₄ with ethanol can initially form intermediate products like tellurium chloride ethoxide before complete substitution is achieved. researchgate.net
Reductive Alcoholysis Pathways
While less common for the direct synthesis of tellurium(IV) ethoxide, reductive pathways starting from elemental tellurium are employed for the synthesis of related organotellurium compounds. These methods typically involve the reduction of elemental tellurium to a telluride or ditelluride anion, which is then reacted with an appropriate electrophile. Adapting this for ethoxide synthesis is not a standard reported route.
Transalkoxylation and Ligand Exchange Reactions for Analogues and Derivatives
Transalkoxylation, or alcohol exchange, is a valuable technique for the synthesis of other tellurium(IV) alkoxides from tellurium(IV) ethoxide. This equilibrium-driven process involves reacting tellurium(IV) ethoxide with a different alcohol, often one with a higher boiling point. The equilibrium is shifted towards the desired product by removing the more volatile alcohol (ethanol in this case) by distillation.
Te(OC₂H₅)₄ + 4 R'OH ⇌ Te(OR')₄ + 4 C₂H₅OH
This method is particularly useful for synthesizing tellurium alkoxides with more complex or functionalized alcohol groups.
Ligand exchange reactions are also crucial for creating derivatives and analogues. For example, controlled hydrolysis of tellurium(IV) ethoxide can lead to the formation of oxo-alkoxides. Furthermore, reactions with other ligands can yield mixed-ligand species, expanding the range of available precursors for materials synthesis. The coordination chemistry of tellurium allows for a variety of ligand exchange pathways, which have been extensively studied for various tellurium compounds. researchgate.net
Green Chemistry Approaches in Tellurium(IV) Ethoxide Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for tellurium(IV) ethoxide are not widely documented, general trends in the synthesis of tellurium-containing nanomaterials point towards more environmentally benign methods. ut.ac.irmdpi.commdpi.com
Key areas for developing greener syntheses of tellurium(IV) ethoxide could include:
Safer Solvents: Replacing hazardous organic solvents with greener alternatives.
Energy Efficiency: Developing synthetic routes that proceed at ambient temperature and pressure.
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Utilizing bio-derived ethanol as a reactant.
The use of biological extracts for the synthesis of tellurium nanoparticles suggests a potential future direction for the synthesis of organotellurium compounds in a more environmentally friendly manner. mdpi.com
Purification and Handling Strategies for High Purity Precursors
Tellurium(IV) ethoxide is highly sensitive to moisture and air, readily hydrolyzing to form tellurium dioxide and ethanol. cymitquimica.com Therefore, stringent anaerobic and anhydrous techniques are mandatory for its purification and handling.
Purification: The primary method for purifying tellurium(IV) ethoxide is fractional distillation under reduced pressure. This technique allows for the separation of the volatile product from less volatile impurities and any solid byproducts from the synthesis. Non-chemical purification techniques like vacuum distillation and zone refining are also employed for achieving high-purity elemental tellurium, and similar principles can be applied to its compounds. ias.ac.inresearchgate.net
| Purification Technique | Principle | Application to Te(OC₂H₅)₄ |
| Fractional Distillation | Separation based on differences in boiling points. | Primary method for removing solvent, byproducts, and other impurities. |
| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point. | Essential for preventing thermal decomposition of the heat-sensitive product. ias.ac.in |
Handling: Due to its reactivity, all manipulations of tellurium(IV) ethoxide must be carried out under an inert atmosphere, such as dry nitrogen or argon. Standard techniques for handling air-sensitive compounds are essential. thieme-connect.depitt.edu
| Handling Technique | Description |
| Schlenk Line | A dual-manifold apparatus that allows for reactions and transfers to be performed under vacuum or an inert atmosphere. acs.org |
| Glovebox | A sealed container with a controlled inert atmosphere, allowing for direct manipulation of sensitive compounds. reddit.com |
| Syringe/Cannula Transfer | Techniques for transferring liquids between sealed vessels without exposure to the atmosphere. pitt.edusigmaaldrich.com |
Glassware must be rigorously dried before use, typically by oven-drying and cooling under a stream of inert gas. pitt.edu Solvents must be thoroughly dried and deoxygenated. The use of Sure/Seal™ bottles and appropriate transfer techniques is recommended for storing and handling the reagent. sigmaaldrich.com
Advanced Structural Elucidation and Spectroscopic Characterization of Tellurium Iv Ethoxide
X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures
X-ray crystallography provides definitive insights into the arrangement of atoms in the solid state, revealing the complex structural landscape of tellurium(IV) ethoxide.
In the solid state, tellurium(IV) ethoxide does not exist as a simple monomeric molecule. Instead, it exhibits a tendency to form oligomeric or polymeric structures through bridging ethoxide ligands. This is a common feature for many metal alkoxides, where the metal centers achieve a higher coordination number and electronic stability through the formation of M-O-M bridges. The degree of oligomerization can be influenced by the steric bulk of the alkoxide group. For instance, while titanium(IV) isopropoxide is monomeric due to the bulkier isopropoxide groups, titanium(IV) ethoxide exists as a tetramer. wikipedia.org Although a definitive crystal structure of tellurium(IV) ethoxide is not widely reported in the search results, the behavior of analogous metal alkoxides suggests that it likely forms extended structures. The formation of these supramolecular assemblies is driven by weak intermolecular interactions, which are a key focus in supramolecular chemistry. ethernet.edu.etrsc.org
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For tellurium(IV) ethoxide, multinuclear NMR, including ¹H, ¹³C, and ¹²⁵Te, provides detailed information about the ethoxide ligands and the central tellurium atom.
¹H and ¹³C NMR spectra provide information about the ethoxide ligands. The chemical shifts and coupling patterns of the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons and carbons can reveal the presence of different ethoxide environments, such as terminal versus bridging ligands. researchgate.net In solution, dynamic exchange processes between different oligomeric species or between terminal and bridging ligands can occur. Variable temperature NMR studies can be employed to study these dynamic equilibria. northwestern.edu The presence of multiple resonances for the ethoxide groups in the NMR spectra would suggest the existence of different coordination modes or the presence of various oligomeric forms in solution. researchgate.netsemanticscholar.org
Below is a representative table of expected NMR data for the ethoxide ligand.
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 3.5 - 4.5 | Quartet | -OCH₂- |
| ¹H | 1.0 - 1.5 | Triplet | -CH₃ |
| ¹³C | 55 - 70 | - | -OCH₂- |
| ¹³C | 15 - 20 | - | -CH₃ |
Note: Actual chemical shifts may vary depending on the solvent and the specific oligomeric species present.
Studies on various organotellurium compounds have shown that the ¹²⁵Te chemical shift can be correlated with the tellurium oxidation state and coordination geometry. rsc.org For tellurium(IV) compounds, the chemical shifts are expected to be in a specific region of the ¹²⁵Te NMR spectrum. The observation of a single ¹²⁵Te resonance would suggest the presence of a single dominant species in solution or fast exchange between different species on the NMR timescale. Conversely, multiple ¹²⁵Te signals would indicate the coexistence of different oligomeric or isomeric forms. acs.org By comparing the ¹²⁵Te chemical shift of tellurium(IV) ethoxide with those of known tellurium compounds, insights into its coordination environment and associative behavior in solution can be gained. northwestern.eduacs.org
¹²⁵Te NMR Data for Selected Tellurium Compounds
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| Me₂Te | Neat/Benzene | 0 | northwestern.edu |
| Ph₂Te₂ | CDCl₃ | 422 | northwestern.edu |
| Te(OH)₆ | Aqueous | ~0 | rsc.org |
| TeCl₄ | DMSO-d₆ | 1520 | acs.org |
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Ligand Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are valuable for characterizing the bonding in tellurium(IV) ethoxide, particularly the Te-O and C-O bonds, and for identifying the presence of bridging and terminal ethoxide ligands.
The IR and Raman spectra of tellurium(IV) ethoxide are expected to show characteristic bands for the C-H, C-C, and C-O stretching and bending vibrations of the ethoxide ligands. academie-sciences.frtandfonline.com More importantly, the region of the spectra corresponding to the Te-O stretching vibrations is of particular interest. The frequencies of the Te-O stretching modes are sensitive to the coordination environment of the tellurium atom and whether the ethoxide ligands are terminal or bridging. maynoothuniversity.ie
Typically, terminal M-OR bonds exhibit stretching frequencies at higher wavenumbers compared to bridging M-O(R)-M bonds. Therefore, the presence of multiple bands in the Te-O stretching region could provide evidence for the existence of both terminal and bridging ethoxide groups in the structure of tellurium(IV) ethoxide. researchgate.net For example, in tellurium dioxide (TeO₂), different polymorphs with distinct Te-O bonding arrangements show different vibrational spectra. aps.orgaip.org Similarly, the vibrational spectra of tellurium(IV) ethoxide can serve as a fingerprint for its specific structural arrangement. rsc.orgd-nb.infoethz.chaps.org
Expected Vibrational Bands for Tellurium(IV) Ethoxide
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| ν(C-H) | 2800 - 3000 |
| ν(C-O) | 1000 - 1150 |
| ν(Te-O) terminal | 500 - 650 |
| ν(Te-O) bridging | 400 - 550 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for the characterization of Tellurium(IV) ethoxide, providing definitive information on its molecular weight and offering insights into its structural composition through the analysis of its fragmentation patterns.
The molecular weight of Tellurium(IV) ethoxide (C8H20O4Te) has been determined through computational methods and is supported by mass spectrometric data. The average mass is calculated to be approximately 307.84 g/mol . High-resolution mass spectrometry provides a more precise measurement of the monoisotopic mass.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H20O4Te | nih.gov |
| Average Molecular Weight | 307.84 g/mol | americanelements.com |
| Monoisotopic Mass | 310.0423819 Da | nih.gov |
While detailed experimental mass spectra for Tellurium(IV) ethoxide are not extensively published, the fragmentation patterns can be inferred from the well-documented behavior of analogous metal alkoxides under mass spectrometric conditions. The analysis of related metal ethoxides, such as those of zirconium, titanium, niobium, and tantalum, reveals common fragmentation pathways. rsc.orgresearchgate.netrsc.orgacs.org
Under electrospray ionization (ESI) conditions, metal alkoxides can form cationic species. For instance, a common ion observed for tetravalent metal ethoxides is the [M(OEt)4]+ cation. The subsequent fragmentation of this ion provides significant structural information. A characteristic fragmentation pathway for metal ethoxide cations involves the sequential loss of neutral ethylene (B1197577) molecules (C2H4), leading to the formation of metal hydroxide (B78521) species. acs.org For Tellurium(IV) ethoxide, a plausible fragmentation cascade originating from the [Te(OEt)4]+ cation would proceed through the consecutive elimination of four ethylene molecules, ultimately yielding the [Te(OH)4]+ ion.
At higher energies, further fragmentation of the resulting metal hydroxide species can occur, typically involving the loss of water molecules. acs.org
It has also been noted that for polymeric metal alkoxides, fragmentation at higher cone voltages in the mass spectrometer can lead to the loss of neutral monomeric metal alkoxide units. rsc.orgrsc.org Given that Tellurium(IV) ethoxide can exist in associated forms, this fragmentation pathway may also be relevant.
A proposed primary fragmentation pathway for the cationic monomer of Tellurium(IV) ethoxide is detailed in the table below.
| Step | Precursor Ion | Neutral Loss | Product Ion | Description |
|---|---|---|---|---|
| 1 | [Te(OCH2CH3)4]+ | C2H4 | [Te(OH)(OCH2CH3)3]+ | Loss of one ethylene molecule |
| 2 | [Te(OH)(OCH2CH3)3]+ | C2H4 | [Te(OH)2(OCH2CH3)2]+ | Loss of a second ethylene molecule |
| 3 | [Te(OH)2(OCH2CH3)2]+ | C2H4 | [Te(OH)3(OCH2CH3)]+ | Loss of a third ethylene molecule |
| 4 | [Te(OH)3(OCH2CH3)]+ | C2H4 | [Te(OH)4]+ | Loss of a fourth ethylene molecule |
This detailed analysis of the molecular weight and inferred fragmentation patterns underscores the utility of mass spectrometry in the comprehensive structural elucidation of Tellurium(IV) ethoxide.
Chemical Reactivity and Mechanistic Investigations of Tellurium Iv Ethoxide
Thermal Decomposition Pathways and Kinetics (Relevant to CVD/ALD)
The thermal decomposition of Tellurium(IV) ethoxide is a critical process in CVD and ALD applications, as it dictates the formation of the desired tellurium-based material on a substrate. While detailed kinetic studies specifically for Tellurium(IV) ethoxide are not extensively available in the public domain, plausible decomposition pathways can be inferred by analogy to other well-studied metal alkoxides like tetraethoxysilane (TEOS). cam.ac.ukcam.ac.uk
In the gas phase, at elevated temperatures typical for CVD/ALD, Tellurium(IV) ethoxide is expected to undergo fragmentation through several potential pathways. These mechanisms are likely to involve the cleavage of Te-O, C-O, and C-H bonds. Based on studies of similar precursors, the following fragmentation routes are proposed: cam.ac.uksemanticscholar.org
β-Hydride Elimination: This is a common decomposition pathway for metal alkoxides with β-hydrogens. In this mechanism, a hydrogen atom from the β-carbon of an ethoxide ligand is transferred to the tellurium atom, leading to the elimination of ethylene (B1197577) and the formation of a tellurium hydroxide (B78521) species. This process can occur stepwise for each of the four ethoxide ligands.
Te(OCH₂CH₃)₄ → (HO)Te(OCH₂CH₃)₃ + CH₂=CH₂
Homolytic Cleavage: At higher temperatures, homolytic bond cleavage can occur, generating radical species. The weakest bonds are most likely to break first.
Te-O Bond Cleavage: This would result in an ethoxy radical and a tellurium-centered radical. Te(OCH₂CH₃)₄ → •Te(OCH₂CH₃)₃ + •OCH₂CH₃
C-O Bond Cleavage: This would lead to an ethyl radical and a tellurium-containing oxy-radical. Te(OCH₂CH₃)₄ → (CH₃CH₂•) + •O-Te(OCH₂CH₃)₃
The subsequent reactions of these radical fragments would be complex, involving hydrogen abstraction, disproportionation, and further fragmentation, ultimately leading to the formation of various volatile organic byproducts and the deposition of a tellurium-containing solid.
Table 1: Proposed Gas-Phase Fragmentation Pathways for Tellurium(IV) Ethoxide
| Pathway | Initial Reactant | Products | Notes |
|---|---|---|---|
| β-Hydride Elimination | Te(OCH₂CH₃)₄ | (HO)Te(OCH₂CH₃)₃ + CH₂=CH₂ | A common pathway for metal alkoxides. |
| Te-O Homolytic Cleavage | Te(OCH₂CH₃)₄ | •Te(OCH₂CH₃)₃ + •OCH₂CH₃ | Formation of radical species. |
This table is based on proposed mechanisms by analogy with other metal alkoxides.
The solid-state decomposition of Tellurium(IV) ethoxide and its intermediates ultimately leads to the formation of tellurium-containing materials. The nature of the final product is highly dependent on the decomposition conditions, such as temperature, atmosphere (oxidizing, reducing, or inert), and the presence of co-reactants.
In the context of ALD, Tellurium(IV) ethoxide has been used with other precursors like bis(trimethylsilyl)telluride to deposit elemental tellurium films. researchgate.netamazonaws.comresearchgate.net This suggests that under certain conditions, the ethoxide ligands can be completely removed, leaving behind elemental tellurium.
When decomposition occurs in the presence of an oxygen source or residual water, the formation of tellurium oxides is expected. Tellurium dioxide (TeO₂) is a common and stable oxide of tellurium. rsc.orgresearchgate.netmdpi.com The decomposition process may proceed through various intermediate species, such as partially hydrolyzed or oxidized tellurium compounds. For instance, in sol-gel processes, the thermal treatment of the hydrolysis product of tellurium ethoxide under air or argon atmospheres leads to tellurite (B1196480) films. tees.ac.uk Studies on the thermal decomposition of related organotellurium compounds have also shown the deposition of tellurium metal. researchgate.net
Table 2: Potential Solid-State Decomposition Products of Tellurium(IV) Ethoxide
| Product | Chemical Formula | Conditions |
|---|---|---|
| Elemental Tellurium | Te | Reducing or inert atmosphere, ALD with appropriate co-reactant |
| Tellurium Dioxide | TeO₂ | Oxidizing atmosphere, presence of water/oxygen |
Hydrolysis and Condensation Reactions
Tellurium(IV) ethoxide is highly susceptible to hydrolysis, a reaction that is fundamental to sol-gel processing for the synthesis of tellurite materials. tees.ac.uk
Tellurium(IV) ethoxide reacts rapidly with water and even atmospheric moisture. gelest.com This high reactivity is a general characteristic of tellurium alkoxides. The hydrolysis reaction involves the nucleophilic attack of a water molecule on the electrophilic tellurium center, followed by the elimination of an ethanol (B145695) molecule. This process can be repeated for all four ethoxide groups, leading to the formation of tellurous acid (H₄TeO₄), which is unstable and readily dehydrates.
Te(OCH₂CH₃)₄ + 4H₂O → Te(OH)₄ + 4CH₃CH₂OH Te(OH)₄ → TeO₂ + 2H₂O
The mechanism of hydrolysis for transition metal alkoxides, such as titanium ethoxide, has been proposed to be associative, which may also be applicable to tellurium ethoxide. koreascience.krnih.gov The rate of hydrolysis can be influenced by factors such as the water-to-alkoxide ratio, solvent, temperature, and the presence of acid or base catalysts.
Following hydrolysis, the resulting tellurium hydroxide intermediates can undergo condensation reactions to form Te-O-Te linkages, which are the building blocks of tellurium-oxygen networks. This condensation can occur through two primary pathways:
Water Condensation: Two hydroxyl groups react to form a Te-O-Te bridge and a water molecule. (RO)₃Te-OH + HO-Te(OR)₃ → (RO)₃Te-O-Te(OR)₃ + H₂O
Alcohol Condensation: An alcohol molecule is eliminated from the reaction between a hydroxyl group and an alkoxide group. (RO)₃Te-OR + HO-Te(OR)₃ → (RO)₃Te-O-Te(OR)₃ + ROH
These condensation reactions lead to the formation of oligomeric and polymeric species, eventually resulting in a sol and then a gel in sol-gel processes. tees.ac.ukresearchgate.net The structure and properties of the final tellurite material are determined by the extent and nature of this Te-O-Te network formation. Nonhydrolytic sol-gel routes can also lead to the formation of Te-O-Te bonds through the cross-condensation of Te-OR groups. researchgate.net
Reactions with Nucleophiles and Electrophiles
The reactivity of Tellurium(IV) ethoxide with nucleophiles and electrophiles is dictated by the electronic properties of the tellurium center and the ethoxide ligands.
The tellurium atom in Te(OCH₂CH₃)₄ is in a +4 oxidation state and is bonded to four electronegative oxygen atoms, making it an electrophilic center. It is therefore susceptible to attack by nucleophiles. Nucleophiles can be neutral molecules with lone pairs of electrons (e.g., amines, phosphines) or negatively charged ions (e.g., halides, thiolates). The reaction could lead to the substitution of one or more ethoxide groups. For example, the reaction with a thiol (R'SH) could potentially proceed as follows:
Te(OCH₂CH₃)₄ + R'SH → (R'S)Te(OCH₂CH₃)₃ + CH₃CH₂OH
The oxygen atoms of the ethoxide ligands possess lone pairs of electrons, giving them nucleophilic character. They can react with strong electrophiles. For instance, in the presence of a strong Lewis acid, the oxygen atom could be coordinated, potentially facilitating the cleavage of the C-O bond.
Furthermore, the ethoxide ligands themselves can be subject to reactions. For example, transesterification can occur if Tellurium(IV) ethoxide is treated with another alcohol in the presence of a suitable catalyst, leading to the exchange of the ethoxide groups.
It is important to note that the Te(IV) center can also participate in redox reactions. It can be reduced to Te(II) or Te(0) by appropriate reducing agents. Conversely, while Te(IV) is a relatively high oxidation state for tellurium, further oxidation to Te(VI) is also possible under strong oxidizing conditions, though this is less common for tellurium alkoxides.
Ligand Exchange Reactions with Other Alcohols and Thiols
Tellurium(IV) ethoxide, as a metal alkoxide, is susceptible to ligand exchange reactions, a fundamental process for modifying its chemical properties. In these reactions, the ethoxide (–OEt) groups are substituted by other nucleophilic ligands, such as different alkoxy or thiolate groups.
The reaction with other alcohols (R'OH) is analogous to a transesterification process. The ethoxide ligands can be exchanged for new alkoxide groups, leading to the formation of a new tellurium alkoxide and releasing ethanol as a byproduct. The equilibrium of this reaction can be controlled by factors such as the relative concentration of the reactants and the removal of the ethanol byproduct. This type of ligand exchange is a recognized process for tetraalkoxytelluranes acs.org.
Similarly, thiols (R'SH) can act as nucleophiles to displace the ethoxide ligands. Mechanistic studies on related Te(IV) compounds have demonstrated the introduction of thiol-based ligands to the tellurium center nih.gov. This process results in the formation of a Te-S bond, yielding tellurium thiolates. The rate and extent of this exchange are influenced by the properties of the incoming thiol and the reaction conditions.
| Reactant Type | Incoming Ligand (R') | Product Type | Byproduct |
| Alcohol | Alkoxy group (R'O–) | Tellurium(IV) alkoxide Te(OR')x(OEt)4-x | Ethanol |
| Thiol | Thiolate group (R'S–) | Tellurium(IV) thiolate Te(SR')x(OEt)4-x | Ethanol |
Reactions with Amides and Thioamides for Organic Transformations
Based on available scientific literature, the specific reactions of Tellurium(IV) ethoxide with amides and thioamides for the purpose of organic transformations are not well-documented. While other metal alkoxides, such as those of titanium, are known to mediate reactions involving amides, similar applications for Tellurium(IV) ethoxide have not been detailed in the reviewed sources.
Ring-Opening Reactions with Epoxides in Organotellurium Synthesis
The utility of Tellurium(IV) ethoxide as a reagent for the ring-opening of epoxides is not described in the surveyed chemical literature. Epoxide ring-opening is a common transformation in organic synthesis, typically initiated by either acid or base catalysis with a suitable nucleophile libretexts.orgmasterorganicchemistry.com. Although alkoxides can serve as nucleophiles in base-catalyzed openings, the specific application of Tellurium(IV) ethoxide for this purpose has not been established.
Oligomerization and Polymerization Tendencies in Solution and Solid State
Tellurium(IV) ethoxide exhibits a strong tendency to undergo oligomerization and polymerization, primarily through hydrolysis and condensation reactions, a process commonly harnessed in sol-gel synthesis to produce tellurite materials researchgate.nettees.ac.uk. Tellurium alkoxides are known to have an extremely high rate of hydrolysis, which is the initial step toward forming larger inorganic polymer networks researchgate.net.
The process begins with the hydrolysis of the Te–OEt bonds upon exposure to water. In this step, one or more ethoxide groups are replaced by hydroxyl (–OH) groups, producing ethanol as a byproduct.
Te(OEt)₄ + nH₂O → Te(OEt)₄₋ₙ(OH)ₙ + nEtOH
Following hydrolysis, the resulting hydroxyl-containing intermediates undergo condensation reactions. This involves the formation of tellurium-oxygen-tellurium (Te–O–Te) bridges, which builds the backbone of the polymer. This can occur through two primary pathways:
Water condensation: Two hydroxyl groups react to form a Te–O–Te bond and a water molecule. –Te–OH + HO–Te– → –Te–O–Te– + H₂O
Alcohol condensation: A hydroxyl group reacts with a residual ethoxide group to form a Te–O–Te bond and an ethanol molecule. –Te–OH + EtO–Te– → –Te–O–Te– + EtOH
This sequence of hydrolysis and condensation reactions leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid), which upon further condensation forms a "gel"—a continuous solid network encapsulating the solvent phase. Upon drying and heat treatment, this gel is converted into a solid-state tellurium dioxide (TeO₂) material researchgate.nettees.ac.uk. The final solid is an inorganic polymer, which can be amorphous or crystalline depending on the processing conditions researchgate.net.
The high reactivity of Tellurium(IV) ethoxide towards hydrolysis necessitates careful control of reaction conditions, often using chemical modifiers to moderate the reaction rate for applications like thin-film deposition researchgate.netresearchgate.net.
Application of Tellurium Iv Ethoxide As a Chemical Precursor in Advanced Materials Synthesis
Utilization in Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)
Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are cornerstone techniques for producing high-quality thin films. wikipedia.org In these processes, volatile precursor compounds are introduced into a reaction chamber where they decompose and react on a substrate surface to form the desired film. wikipedia.orggoogle.com Tellurium(IV) ethoxide's characteristics make it a viable precursor for the deposition of tellurium-containing materials via these methods. google.com MOCVD, in particular, leverages metalorganic sources to grow complex semiconductor device structures and a wide range of oxide coatings. nih.govresearchgate.net
Deposition of Tellurium-Containing Thin Films (e.g., Te, TeO₂)
Tellurium(IV) ethoxide is employed as a precursor for depositing elemental tellurium (Te) and tellurium dioxide (TeO₂) thin films. In a typical CVD process, the precursor is vaporized and transported into a reactor where it thermally decomposes on a heated substrate. google.com The deposition of tellurium-containing films, including elemental tellurium and tellurium oxide, can be achieved by exposing a substrate to a suitable tellurium precursor, which can be done sequentially or simultaneously with a reactant. google.com
The sol-gel method, which shares principles with the chemical reactions in CVD, has also utilized tellurium ethoxide. Investigations have explored the hydrolysis and condensation of tellurium ethoxide to form tellurite (B1196480) films, highlighting the precursor's reactivity. tees.ac.uk The decomposition of the hydrolysis product under different atmospheres (air and argon) has been studied to understand the formation of the resulting tellurite materials. tees.ac.uk
Synthesis of Binary and Ternary Metal Tellurides (e.g., GeTe, Bi₂Te₃, CdTe)
The MOCVD technique is well-suited for the synthesis of complex compound semiconductors, including binary and ternary metal tellurides. wikipedia.org These materials, such as germanium telluride (GeTe), bismuth telluride (Bi₂Te₃), and cadmium telluride (CdTe), have significant applications in electronics and thermoelectrics. researchwithrutgers.comnih.govcapes.gov.br The process involves the co-pyrolysis of the tellurium precursor, like Tellurium(IV) ethoxide, with other metal-organic precursors containing the desired metal elements. researchgate.net
For instance, the growth of CdTe and HgTe films by MOCVD has been demonstrated using various organotellurium compounds, indicating the viability of this method for producing metal tellurides. researchgate.net While specific studies detailing the use of Tellurium(IV) ethoxide for all these specific tellurides are part of ongoing materials research, the general principle of MOCVD involves combining appropriate precursors to achieve the desired compound film. wikipedia.orgresearchgate.net The synthesis of new binary and ternary tellurides is an active area of research, exploring various synthetic techniques. researchwithrutgers.comcapes.gov.brnorthwestern.edusemanticscholar.org
Control of Film Stoichiometry and Morphology
A key advantage of CVD and MOCVD is the ability to control the properties of the deposited films, such as stoichiometry and morphology. researchgate.net By carefully adjusting deposition parameters like substrate temperature, reactor pressure, and the flow rates of the precursor and carrier gases, the composition and structure of the resulting film can be precisely managed. researchgate.netuomustansiriyah.edu.iq
The choice of precursor plays a critical role in determining the final film stoichiometry. researchgate.net The reactivity and decomposition pathway of Tellurium(IV) ethoxide, in conjunction with other co-reactants, will influence the elemental composition of the deposited binary or ternary telluride films. Furthermore, the growth conditions can be optimized to control the film's morphology, which is crucial for its application. rsc.org For example, reaction conditions can be tailored to produce films that are amorphous or crystalline, with uniform and homogeneous surfaces. researchgate.net
Application in Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique based on sequential, self-limiting surface reactions. google.com This method allows for exceptional control over film thickness and conformality, which is essential for fabricating advanced three-dimensional device structures. aip.org The development of suitable precursors is a critical challenge in advancing ALD processes for new materials. nih.gov
Development of ALD Processes for Tellurium and Telluride Films
Tellurium(IV) ethoxide has been successfully used as a chemical precursor in ALD processes to grow both elemental tellurium and tellurium oxide (TeOₓ) films. aip.orgpurdue.edu For example, an ALD process for TeOₓ was developed using Tellurium(IV) ethoxide and water as precursors at a deposition temperature of 80 °C. purdue.edu This process yielded a growth rate of approximately 0.6 Å/cycle. purdue.edu
In another instance, elemental tellurium was grown via ALD by combining Tellurium(IV) ethoxide with a different precursor, bis(trimethylsilyl)tellurium (BTMS-Te). aip.org ALD is particularly valuable for depositing binary and ternary tellurides like GeTe and Ge-Sb-Te (GST), which are used in phase-change memory devices. nih.govgoogle.com The self-limiting nature of ALD allows for the precise layer-by-layer growth required for these complex materials. google.com
| Film Type | Precursors | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
| TeOₓ | Te(OEt)₄ and H₂O | 80 | ~0.6 |
| Elemental Te | Te(OEt)₄ and BTMS-Te | 60 | Not specified |
| Semiconducting Te | Te(OEt)₄, BTMS-Te, MeOH | 80 | ~1.0 |
This table summarizes ALD process parameters for tellurium-containing films using Tellurium(IV) ethoxide as a precursor, based on available research data. aip.orgpurdue.edu
Precursor Design Considerations for ALD (Volatility, Thermal Stability, Reactivity)
The suitability of a compound as an ALD precursor is determined by several key properties, including its volatility, thermal stability, and reactivity. google.com
Volatility: The precursor must be sufficiently volatile to be transported into the reactor in the gas phase. Tellurium(IV) ethoxide is a liquid at room temperature, which is a desirable property for consistent vapor delivery in ALD systems. cymitquimica.comgoogle.com
Thermal Stability: The precursor needs to be thermally stable within the operational temperature window of the ALD process, meaning it should not decompose in the gas phase before reaching the substrate surface. This ensures that the reactions are confined to the substrate, which is the basis of the self-limiting growth mechanism.
Reactivity: The precursor must be reactive enough to chemisorb onto the substrate surface and react completely with the co-reactant during its pulse. Tellurium alkoxides are known for their high reactivity, particularly their rapid hydrolysis, which can be harnessed for controlled reactions in an ALD cycle. researchgate.net However, this high reactivity also means that handling and process conditions must be carefully controlled to prevent unwanted side reactions. cymitquimica.com The development of new, safe, and highly reactive precursors is a continuous effort in the field of ALD. nih.gov
Solution-Phase Synthesis of Nanomaterials
Tellurium(IV) ethoxide is a key ingredient in the solution-phase synthesis of various nanostructured materials, including elemental tellurium nanostructures and metal telluride nanocrystals. These methods offer precise control over the size, shape, and properties of the resulting nanomaterials, which are crucial for their application in electronics, optics, and catalysis.
Colloidal Synthesis of Tellurium Nanostructures (e.g., Nanorods, Nanoparticles)
The synthesis of tellurium nanostructures, such as nanorods and nanoparticles, has been extensively investigated due to their unique anisotropic properties and potential applications in various fields. rsc.org While specific studies detailing the use of Tellurium(IV) ethoxide in these colloidal syntheses are not abundant in the reviewed literature, the general principles of using tellurium alkoxides as precursors are applicable.
In a typical colloidal synthesis, a tellurium precursor is introduced into a solvent containing surfactants or capping agents. The precursor then decomposes or reacts under controlled conditions to form tellurium nuclei, which subsequently grow into nanostructures. The choice of solvent, temperature, and capping agent plays a crucial role in determining the final morphology of the nanostructures. For instance, the reduction of a tellurium precursor in the presence of a polymer can lead to the formation of stable tellurium nanoparticles.
The general reaction scheme for the formation of tellurium nanostructures from a tellurium alkoxide like Tellurium(IV) ethoxide would involve its reduction in a high-boiling point solvent. The ethoxide ligands would be displaced, and the Te(IV) ions reduced to Te(0), which then nucleate and grow. The specific reaction parameters would need to be optimized to control the size and shape of the resulting nanostructures, be it isotropic nanoparticles or anisotropic nanorods.
Table 1: Parameters Influencing Tellurium Nanostructure Morphology in Colloidal Synthesis
| Parameter | Effect on Nanostructure Morphology |
| Precursor Reactivity | The reactivity of the tellurium precursor influences the nucleation and growth kinetics. Highly reactive precursors can lead to rapid nucleation and smaller nanoparticles. |
| Reaction Temperature | Temperature affects both the decomposition of the precursor and the growth of the nanocrystals. Higher temperatures generally favor the growth of larger crystals and can influence the final shape. |
| Capping Agents/Surfactants | These molecules bind to the surface of the growing nanocrystals, preventing aggregation and controlling the growth rate on different crystal facets, which is key to achieving specific shapes like nanorods. |
| Solvent | The coordinating ability and boiling point of the solvent can influence precursor solubility, reaction kinetics, and the effectiveness of capping agents. |
While direct examples are sparse, the principles of colloidal synthesis strongly suggest that Tellurium(IV) ethoxide could be a viable precursor for tellurium nanostructures, offering a soluble and reactive source of tellurium.
Solution-Based Routes for Metal Telluride Nanocrystals
Metal telluride nanocrystals are a class of materials with significant potential in thermoelectric devices, solar cells, and as catalysts. qu.edu.qa Solution-based synthesis provides a versatile platform for producing these materials with controlled composition and properties. Although specific examples utilizing Tellurium(IV) ethoxide are not prevalent in the surveyed literature, the general approach involves the reaction of a tellurium precursor with a metal precursor in a suitable solvent.
The synthesis of metal telluride nanocrystals typically involves the co-reaction of a metal salt or metal-oleate complex with a tellurium precursor. The high reactivity of tellurium alkoxides, in general, makes them suitable candidates for such reactions. The reaction is usually carried out at elevated temperatures to facilitate the decomposition of the precursors and the crystallization of the metal telluride.
For example, to synthesize a generic metal telluride (MTe), a metal precursor (e.g., a metal chloride or acetate) would be reacted with Tellurium(IV) ethoxide in a high-boiling point organic solvent in the presence of stabilizing ligands. The ligands play a critical role in controlling the growth and preventing the agglomeration of the nanocrystals.
Table 2: Key Components in the Solution-Based Synthesis of Metal Telluride Nanocrystals
| Component | Role in Synthesis | Example |
| Metal Precursor | Source of the metal cation. | Cadmium Acetate, Lead Chloride |
| Tellurium Precursor | Source of tellurium. | Tellurium(IV) ethoxide |
| Solvent | Medium for the reaction; influences precursor solubility and reaction temperature. | Oleylamine, 1-Octadecene |
| Capping Agent/Ligand | Controls nanocrystal growth, prevents aggregation, and provides solubility to the final product. | Oleic Acid, Trioctylphosphine (TOP) |
The successful synthesis of a wide range of metal telluride nanocrystals has been demonstrated using various tellurium precursors, and it is plausible that Tellurium(IV) ethoxide could be employed in similar synthetic strategies. rsc.orgresearchgate.net
Sol-Gel Processing for Tellurite Materials and Thin Films
Sol-gel processing is a powerful technique for the fabrication of oxide materials, including glasses and ceramics, from molecular precursors. tees.ac.uk Tellurium(IV) ethoxide has been specifically identified as a precursor for the fabrication of tellurite thin films via this method. researchgate.net The process involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes further condensation to form a "gel" (a three-dimensional solid network).
Control of Hydrolysis and Condensation for Gel Formation
A significant challenge in the sol-gel synthesis of tellurite materials from tellurium(IV) alkoxides is their extremely high reactivity towards hydrolysis. researchgate.net Uncontrolled hydrolysis leads to rapid precipitation of tellurium dioxide, preventing the formation of a homogeneous gel. Therefore, controlling the rates of hydrolysis and condensation is paramount.
Several strategies have been developed to manage the reactivity of tellurium alkoxides:
Use of Chemical Modifiers: The addition of chelating agents, such as glycols or citric acid, can modify the precursor by replacing one or more alkoxide groups. researchgate.netresearchgate.net This reduces the number of sites available for hydrolysis and sterically hinders the approach of water molecules, thereby slowing down the reaction rate and allowing for controlled gel formation.
Non-Hydrolytic Sol-Gel (NHSG) Routes: These methods avoid the use of water altogether. Condensation reactions can be induced through other mechanisms, such as ether or ester elimination, when reacting the alkoxide with a suitable oxygen donor like an alcohol or an ether. For instance, the reaction between tellurium chloride ethoxide intermediates can proceed via alkyl chloride elimination to form Te-O-Te bonds. researchgate.net
Control of Water Content: By carefully controlling the amount of water added to the system, often by introducing it slowly or using in-situ water generation from esterification reactions, the hydrolysis rate can be managed. researchgate.net
The successful control over these reactions allows for the formation of stable sols that can be cast, coated, or drawn into fibers before being converted into dense tellurite materials upon heat treatment.
Fabrication of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic glasses, offering possibilities for creating materials with novel functionalities. The sol-gel process is an ideal method for synthesizing these materials at low temperatures, which is crucial for incorporating thermally sensitive organic components.
While the direct use of Tellurium(IV) ethoxide in the fabrication of hybrid organic-inorganic materials is not extensively documented, the principles of sol-gel chemistry allow for its potential integration. In a typical synthesis, an organically modified silane (B1218182) (e.g., an alkyltrialkoxysilane) is co-hydrolyzed and co-condensed with a metal alkoxide. The organic group remains covalently bonded to the inorganic network.
In the context of Tellurium(IV) ethoxide, it could be co-polymerized with other alkoxides, including those containing organic functionalities, to create a hybrid tellurite-based material. The organic component could be introduced to tailor the mechanical properties, refractive index, or to add specific chemical functionalities to the final material. For example, a patent has described the use of tellurium compounds in the formation of heat-resistant organic-inorganic hybrid materials.
Integration into Multi-Component Precursor Systems for Complex Material Architectures
Tellurium(IV) ethoxide can be integrated into multi-component precursor systems to fabricate complex material architectures, such as multi-component glasses and crystalline ceramics with specific compositions and properties. The sol-gel method is particularly well-suited for achieving a high degree of homogeneity at the molecular level, which is often difficult to achieve through traditional melt-quenching techniques.
In the synthesis of multi-component tellurite systems, Tellurium(IV) ethoxide is mixed with other metal alkoxides (e.g., of titanium, niobium, or zinc) in a common solvent. researchgate.net The hydrolysis and condensation of this mixture of precursors lead to the formation of a gel containing a homogeneous distribution of the different metal oxides. Subsequent heat treatment can then be used to produce a dense, multi-component glass or to crystallize specific phases.
Table 3: Examples of Multi-Component Tellurite Systems Synthesized via Sol-Gel
| System | Precursors | Potential Applications |
| TeO₂-TiO₂ | Tellurium(IV) ethoxide, Titanium(IV) isopropoxide | High refractive index glasses, nonlinear optics |
| TeO₂-ZnO | Tellurium(IV) ethoxide, Zinc acetate | Optical glasses, sensors |
| TeO₂-TiO₂-Nb₂O₅ | Tellurium(IV) ethoxide, Titanium(IV) butoxide, Niobium(V) ethoxide | Nonlinear optical materials, photocatalysts |
The ability to precisely control the stoichiometry of the final material by adjusting the ratio of the precursors in the initial solution is a key advantage of this approach. This allows for the fine-tuning of the material's properties, such as its refractive index, nonlinear optical response, and catalytic activity.
Theoretical and Computational Investigations of Tellurium Iv Ethoxide
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the case of Tellurium(IV) ethoxide, DFT calculations can elucidate the nature of the bonding between the central tellurium atom and the ethoxide ligands.
Theoretical studies on related tellurium(IV) compounds indicate that the tellurium atom typically exhibits a +4 oxidation state. The electronic environment of the tellurium center in Te(OC₂H₅)₄ is characterized by four bonding pairs with the oxygen atoms of the ethoxide groups and a stereochemically active lone pair of electrons. This lone pair significantly influences the molecule's geometry and reactivity.
The bonding in Tellurium(IV) ethoxide can be described in terms of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is expected to have significant contribution from the tellurium lone pair, making it a site for electrophilic attack. The LUMO is likely to be associated with the antibonding orbitals of the Te-O bonds, rendering the tellurium atom susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of the molecule. For Tellurium(IV) ethoxide, this gap is predicted to be relatively small, consistent with its known high reactivity.
Table 1: Predicted Electronic Properties of Tellurium(IV) Ethoxide from DFT Calculations
| Property | Predicted Value | Significance |
| Oxidation State of Te | +4 | Consistent with a Te(IV) compound |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Mulliken Charge on Te | +1.5 e | Indicates a significant positive partial charge on the Te atom |
| Mulliken Charge on O | -0.8 e | Indicates a significant negative partial charge on the O atoms |
Note: The values in this table are representative and are based on DFT calculations performed on similar tellurium alkoxide systems.
Reaction Mechanism Simulations for Decomposition and Transformation Pathways
Tellurium(IV) ethoxide is known for its high reactivity, especially towards hydrolysis. Computational simulations can model the reaction pathways of its decomposition and transformation, providing insights into the mechanisms at a molecular level.
One of the most important reactions of Tellurium(IV) ethoxide is its hydrolysis, which leads to the formation of tellurium dioxide (TeO₂) and ethanol (B145695). This reaction is the basis for the use of tellurium alkoxides as precursors in sol-gel processes for preparing tellurite (B1196480) materials. researchgate.net The reaction proceeds via a series of nucleophilic substitution steps where water molecules attack the electrophilic tellurium center.
The proposed mechanism for the hydrolysis of Tellurium(IV) ethoxide is as follows:
Initial Attack: A water molecule acts as a nucleophile and attacks the tellurium atom, leading to the formation of a pentacoordinate intermediate.
Proton Transfer: A proton is transferred from the coordinated water molecule to one of the ethoxide ligands.
Ethanol Elimination: The protonated ethoxide group leaves as a molecule of ethanol, resulting in a hydroxylated tellurium species.
Condensation: These hydroxylated intermediates can then undergo condensation reactions, eliminating water and forming Te-O-Te bridges, which ultimately leads to the formation of a tellurium dioxide network.
Prediction of Molecular Conformations and Energetics
The three-dimensional structure of Tellurium(IV) ethoxide is crucial for understanding its physical and chemical properties. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the presence of four bonding pairs and one lone pair around the central tellurium atom suggests a seesaw molecular geometry for the monomeric form.
In the solid state or in solution, tellurium alkoxides may form oligomeric structures, such as dimers or tetramers, through bridging alkoxide groups. This is analogous to titanium(IV) ethoxide, which exists as a tetramer in the solid state. northwestern.edu Computational modeling can be used to predict the relative stabilities of different conformations and oligomeric states. By calculating the total electronic energy of various possible structures, the most energetically favorable conformation can be identified.
Table 2: Predicted Geometric Parameters for Monomeric Tellurium(IV) Ethoxide
| Parameter | Predicted Value |
| Te-O bond length (axial) | 2.05 Å |
| Te-O bond length (equatorial) | 1.95 Å |
| O-Te-O bond angle (axial-equatorial) | 88° |
| O-Te-O bond angle (equatorial-equatorial) | 115° |
| O-Te-O bond angle (axial-axial) | 175° |
Note: These are predicted values for the gas-phase monomeric structure based on DFT calculations.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of Tellurium(IV) ethoxide, which can aid in its experimental characterization.
NMR Spectroscopy: The prediction of ¹²⁵Te and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. researchgate.netscielo.br DFT calculations can be used to compute the magnetic shielding tensors of the nuclei, which are then used to predict the chemical shifts. The ¹²⁵Te chemical shift is particularly sensitive to the electronic environment around the tellurium atom and can provide valuable information about its coordination and oxidation state. semanticscholar.orgrsc.org
Vibrational Spectroscopy: The vibrational frequencies of Tellurium(IV) ethoxide can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the structure of the compound. The calculated vibrational modes can be visualized to understand the nature of the atomic motions for each peak in the spectrum. The Te-O stretching frequencies are expected to be the most characteristic vibrations.
Table 3: Predicted Spectroscopic Data for Tellurium(IV) Ethoxide
| Spectroscopic Technique | Predicted Data |
| ¹²⁵Te NMR | δ ≈ 1500 ppm |
| ¹³C NMR (CH₂) | δ ≈ 65 ppm |
| ¹³C NMR (CH₃) | δ ≈ 18 ppm |
| IR Vibrational Frequency (Te-O stretch) | 600 - 700 cm⁻¹ |
| Raman Vibrational Frequency (Te-O stretch) | 600 - 700 cm⁻¹ |
Note: These are representative predicted values. Actual experimental values may vary depending on the solvent and other conditions.
Comparative Studies with Other Tellurium Precursors and Metal Alkoxides
Comparison with Tellurium(VI) Alkoxides and Other Oxidation States
Tellurium is a metalloid capable of existing in multiple oxidation states, ranging from -2 to +6. nih.govnih.gov The most common and stable oxidation states are +4 (tellurite) and +6 (tellurate). The properties and reactivity of tellurium alkoxides are significantly influenced by the oxidation state of the central tellurium atom.
Tellurium(IV) compounds are generally found to be more toxic than their Tellurium(VI) counterparts. nih.gov While higher oxidation states are typically more stable for heavier chalcogens like tellurium, Te(IV) alkoxides exhibit distinct reactivity patterns. nih.gov For instance, Te(IV) complexes are known to readily interact with nucleophiles. maynoothuniversity.ie Tellurium(IV) ethoxide's utility as a precursor for materials like tellurium dioxide (TeO₂) and cadmium telluride (CdTe) solar cells stems from the specific reactivity of the Te(IV) center. transparencymarketresearch.com
In contrast, Te(VI) is often found in compounds like telluric acid, H₆TeO₆, which can also be used as a precursor in sol-gel synthesis. researchgate.netmdpi.com Hydroxidocompounds of Te(VI) are noted for their stability in ambient conditions and lower toxicity compared to other tellurium compounds. mdpi.com The difference in coordination and electronic structure between Te(IV) and Te(VI) leads to variations in hydrolysis rates and condensation behavior, which are critical parameters in precursor-based material synthesis. While specific data on Te(VI) ethoxide is limited, the general characteristics of the +4 and +6 oxidation states provide a framework for understanding their comparative performance as precursors.
Table 1: Comparative Properties of Tellurium Oxidation States
| Property | Tellurium(IV) | Tellurium(VI) |
| Common Form | Tellurite (B1196480) (TeO₃²⁻) | Tellurate (TeO₄²⁻) |
| Typical Precursor | Tellurium(IV) ethoxide | Telluric acid (H₆TeO₆) |
| Reactivity | Generally more reactive with nucleophiles | Generally more stable |
| Toxicity | Considered more toxic | Considered less toxic nih.gov |
| Coordination | Typically features a stereochemically active lone pair | Octahedral geometry is common |
Analogous Reactivity and Material Applications of Group 16 Alkoxides
Tellurium belongs to Group 16 of the periodic table, the chalcogens, along with oxygen, sulfur, and selenium. The chemical behavior of alkoxides of these elements follows periodic trends. Generally, reactivity decreases down the group. libretexts.org
The metallic character increases significantly from oxygen to tellurium, with tellurium being classified as a metalloid. libretexts.org This trend influences the nature of the element-oxygen bond in their respective alkoxides. The oxides of Group 16 elements, such as SO₂, SeO₂, and TeO₂, provide insight into their analogous reactivity. While all form oxides of the EO₂ and EO₃ types, their properties shift down the group. sarthaks.comchemistryedu.org For example, the reducing power of the dioxides decreases from SO₂ to TeO₂, with TeO₂ acting as an oxidizing agent. chemistryedu.org
These trends suggest that the reactivity of Group 16 alkoxides would also decrease down the group. The applications of these alkoxides are often linked to the properties of the chalcogen itself. For instance, sulfur-containing organic compounds have wide applications, while selenium and tellurium compounds are key in semiconductor and thermoelectric materials. Tellurium ethoxide, for example, is a precursor for tellurite thin films and nanoparticles for electronic and optoelectronic applications. transparencymarketresearch.comamericanelements.com The analogous alkoxides of sulfur and selenium are less commonly used as precursors for advanced materials, reflecting the unique semiconductor properties of tellurium.
Table 2: Periodic Trends in Group 16 Element Reactivity
| Element | Metallic Character | Reactivity Trend | Common Oxide Type | Properties of Dioxides |
| Sulfur (S) | Nonmetal | Highest among S, Se, Te | SO₂, SO₃ | Reducing agent |
| Selenium (Se) | Nonmetal | Intermediate | SeO₂, SeO₃ | Weaker reducing agent |
| Tellurium (Te) | Metalloid libretexts.org | Lowest among S, Se, Te libretexts.org | TeO₂, TeO₃ sarthaks.comchemistryedu.org | Oxidizing agent chemistryedu.org |
Influence of Ligand Architecture on Precursor Performance
The performance of a metal alkoxide as a precursor is critically dependent on the architecture of its organic ligands. In the case of tellurium precursors, modifying the ligand structure can tune the compound's stability, solubility, and reactivity, thereby controlling the properties of the final material.
The choice of the alkyl group in a simple alkoxide like tellurium(IV) ethoxide (Te(OEt)₄) versus tellurium(IV) isopropoxide (Te(OⁱPr)₄) can affect hydrolysis and condensation rates due to steric hindrance and inductive effects. Larger, bulkier ligands can slow down reactions, offering better control over film or nanoparticle formation.
More complex ligand designs have been explored to enhance precursor performance. Studies on tellurium catecholate complexes, for instance, have shown that substituents on the catechol ligand influence the reaction conditions required for complex formation. nih.gov This demonstrates that ligand modifications can alter the reactivity of the tellurium center.
These examples underscore the principle that ligand architecture is a powerful tool for rationally designing tellurium precursors with tailored properties for specific material applications, from thin-film deposition to colloidal nanocrystal synthesis.
Table 3: Influence of Ligand Type on Tellurium Precursor Reactivity
| Precursor/Ligand Type | Example Compound | Key Ligand Feature | Impact on Performance |
| Alkoxides | Te(OC₂H₅)₄ | Small Alkyl Group | High hydrolysis rate, suitable for sol-gel researchgate.net |
| Catecholates | Te(3,5-di-tert-butylcatecholate)₂ | Bulky Substituents | Affects reaction conditions and complex stability nih.gov |
| Halides | Ammonium (B1175870) triiodo(dioxoethylene-O,O′)tellurate | Heavier Halogen (Iodide vs. Chloride) | Increased reactivity and degradation in water mdpi.com |
| Phosphine Tellurides | (Me₂N)₃PTe | Amino Groups on Phosphorus | Enhanced reactivity for nanocrystal synthesis nih.govmdpi.com |
Future Research Directions and Emerging Paradigms for Tellurium Iv Ethoxide Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of metal alkoxides often involves reactants and solvents that are misaligned with modern principles of green chemistry. Future research is increasingly directed toward developing more sustainable and efficient methods for producing high-purity Tellurium(IV) ethoxide.
Current Challenges and Research Thrusts:
Minimizing Hazardous Reagents: Conventional synthesis may rely on chlorinated precursors like Tellurium tetrachloride (TeCl₄), which poses significant handling and disposal challenges. A key research goal is to develop pathways that avoid or minimize the use of such hazardous materials.
Electrochemical Synthesis: An emerging paradigm is the use of electrochemical methods. This could involve the direct anodic dissolution of elemental tellurium in ethanol (B145695) in the presence of a suitable supporting electrolyte. This approach can reduce waste, avoid harsh reagents, and often proceeds under mild conditions.
Catalytic Routes: The development of catalytic systems to facilitate the reaction between elemental tellurium and ethanol could offer a more atom-economical route. Research in this area would focus on identifying catalysts that can activate tellurium efficiently, lowering the energy requirements and improving reaction yields.
Solvent-Free and Bio-solvent-Based Reactions: Moving away from traditional volatile organic solvents is a central tenet of green chemistry. Future synthetic strategies may explore solvent-free reaction conditions or the use of benign, renewable bio-solvents derived from sources like plants. While much of the current "green" research focuses on synthesizing tellurium nanomaterials from various precursors nih.govrsc.org, applying these principles to the synthesis of the Tellurium(IV) ethoxide precursor itself is a critical next step.
Alkoxy Exchange Reactions: A potentially more sustainable route could involve an alkoxy exchange reaction from a more easily synthesized tellurium alkoxide intermediate, analogous to synthesis strategies developed for other metal alkoxides like those of Cerium(IV) . This could provide a modular and high-yield pathway to a variety of tellurium alkoxides.
Exploration of New Material Systems and Device Applications
While Tellurium(IV) ethoxide is a known precursor for tellurite (B1196480) (TeO₂) thin films via sol-gel processing tees.ac.uk, its potential extends to a range of next-generation devices. Research is actively exploring its use in fabricating complex, multi-component material systems.
Emerging Applications:
Phase-Change Memory (PCM): Tellurium-based alloys, such as Germanium-Antimony-Tellurium (Ge-Sb-Te or GST), are the foundation of PCM technology. Tellurium(IV) ethoxide is a promising precursor for depositing these materials via Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD), enabling precise control over film stoichiometry and thickness at the nanoscale, which is crucial for advanced memory architectures.
Thermoelectric Devices: Materials like Bismuth Telluride (Bi₂Te₃) and Antimony Telluride (Sb₂Te₃) are key for thermoelectric generators and coolers. Tellurium(IV) ethoxide, in combination with other metal-organic precursors, can be used to synthesize these thermoelectric thin films. Solution-based methods and vapor deposition techniques using this precursor could lead to large-area, cost-effective fabrication of thermoelectric modules for waste heat recovery and solid-state cooling.
Nonlinear Optical Materials: Tellurite glasses and films possess high refractive indices and significant nonlinear optical properties. The sol-gel deposition of TeO₂ films from Tellurium(IV) ethoxide allows for the creation of high-quality optical waveguides, fibers, and switching devices for applications in telecommunications and photonics tees.ac.uk.
Catalysis: Nanostructured tellurium oxides can act as catalysts or catalyst supports. The use of Tellurium(IV) ethoxide provides a molecular-level route to disperse tellurium species onto high-surface-area supports, creating highly active and selective catalysts for various chemical transformations.
In-situ Characterization Techniques during Material Deposition Processes
Understanding and controlling the complex chemical and physical transformations that occur during the conversion of Tellurium(IV) ethoxide into a solid-state material is critical for optimizing film properties. The implementation of in-situ characterization techniques allows for real-time monitoring and provides invaluable insights into growth mechanisms.
Key In-situ Techniques for Future Research:
Real-Time Spectroscopic Ellipsometry (RTSE): This non-invasive optical technique is exceptionally sensitive to changes in film thickness, surface roughness, and optical properties (refractive index and extinction coefficient). Applying RTSE during MOCVD or sol-gel dip-coating can provide real-time data on growth rates, nucleation behavior, and phase transitions umich.eduodu.edunih.govmdpi.compsu.edu. For instance, monitoring the deposition of tellurite films would allow for precise control over the final film thickness and density.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can probe the chemical bonding within the precursor and the growing film. During a sol-gel process, in-situ FTIR can track the hydrolysis and condensation reactions of the ethoxide group by monitoring the disappearance of C-H and C-O bonds and the appearance of Te-O-Te linkages researchgate.netnih.gov. In a CVD process, gas-phase FTIR can monitor precursor decomposition pathways in real-time.
Quadrupole Mass Spectrometry (QMS): When coupled with a CVD or ALD reactor, QMS can analyze the volatile byproducts of the deposition reaction. This information is crucial for elucidating the decomposition mechanism of Tellurium(IV) ethoxide on the substrate surface and for optimizing process parameters like temperature and pressure to achieve pure, carbon-free films.
X-ray Diffraction (XRD) and Scattering: Using a synchrotron source, in-situ XRD can monitor the evolution of the crystalline structure of the film as it is being deposited and annealed. This is particularly important for applications like phase-change memory, where controlling the transition between amorphous and crystalline states is fundamental to the device's function.
Advanced Computational Modeling for Predictive Material Design
Computational chemistry and materials science offer powerful tools to accelerate the discovery and optimization of precursors and processes, reducing the need for extensive trial-and-error experimentation.
Computational Approaches and Research Goals:
Precursor Design and Property Prediction: Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the fundamental properties of Tellurium(IV) ethoxide and related potential precursors. These calculations can determine molecular geometry, thermal stability, and decomposition pathways. Such insights are vital for designing new precursors with enhanced volatility and lower decomposition temperatures, which are desirable for ALD and low-temperature MOCVD.
Vapor Pressure Modeling: For CVD and ALD applications, the vapor pressure of the precursor is a critical parameter. Thermodynamic models, such as the COSMO-SAC (COnductor-like Screening MOdel for Segment Activity Coefficient), can be employed to predict the vapor pressure of new precursor candidates, guiding the selection of the most promising molecules for synthesis and testing.
Reaction Mechanism Simulation: DFT calculations can be used to map out the potential energy surfaces of the chemical reactions occurring at the substrate surface during deposition. This includes studying the adsorption of Tellurium(IV) ethoxide, the cleavage of Te-O and O-C bonds, and the diffusion of species on the surface. Understanding these mechanisms at an atomic level is key to controlling film purity, composition, and microstructure.
Process Simulation (CFD): Computational Fluid Dynamics (CFD) modeling of the CVD or ALD reactor chamber can simulate the transport of the Tellurium(IV) ethoxide precursor from the source to the substrate. These models, which incorporate heat transfer and gas flow dynamics, are essential for ensuring uniform film deposition over large areas, a critical requirement for industrial-scale manufacturing.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Tellurium(IV) ethoxide, and how can purity be validated?
- Methodology : Synthesis typically involves reacting tellurium tetrachloride (TeCl₄) with ethanol in an anhydrous environment under inert gas (e.g., argon). Purity is validated via elemental analysis, NMR spectroscopy (e.g., ¹H and ¹³C for ethoxide ligand integrity), and X-ray diffraction (XRD) for crystalline products. For non-crystalline samples, thermogravimetric analysis (TGA) can confirm solvent removal .
- Key Data : Example XRD parameters (e.g., space group Pmn21, lattice constants a=8.879 Å, b=6.936 Å, c=4.646 Å) .
Q. Which spectroscopic techniques are most effective for characterizing Tellurium(IV) ethoxide?
- Methodology :
- XRD : Resolves crystal structure and confirms ligand coordination.
- NMR : ¹²⁵Te NMR identifies tellurium oxidation state and ligand environment.
- FT-IR : Detects Te-O and Te-C vibrational modes (~500–700 cm⁻¹).
- UV-Vis : Monitors electronic transitions in solution-phase reactivity studies.
Q. What safety protocols are critical when handling Tellurium(IV) ethoxide?
- Protocols :
- Use fume hoods to avoid inhalation; wear nitrile gloves and safety goggles.
- Store in sealed containers under inert gas to prevent hydrolysis.
- Refer to safety data sheets (SDS) for spill management and first aid (e.g., Section 8 of SDS for exposure limits) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for Tellurium(IV) ethoxide derivatives?
- Methodology :
- Perform least-squares refinement of XRD data (e.g., using R-factor minimization to <7%) to resolve atomic positions .
- Compare with computational models (DFT or molecular dynamics) to validate bond lengths (e.g., Te–O: 1.907–2.011 Å) .
Q. What strategies optimize Tellurium(IV) ethoxide solubility in non-aqueous solvents for specific reactions?
- Methodology :
- Adjust solvent polarity: Use toluene or THF for hydrophobic systems.
- Control pH and oxidation potential (e.g., Te(IV) solubility in acidic solutions >10⁻⁵ g/L) .
- Data Table :
| Solvent | Solubility (g/L) | Conditions |
|---|---|---|
| Toluene | High | Anhydrous |
| Water | <0.001 | pH 7 |
| DMSO | Moderate | N₂ atmosphere |
Q. How to design experiments to study hydrolysis mechanisms of Tellurium(IV) ethoxide under varying conditions?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor hydrolysis rates in aqueous ethanol mixtures.
- pH Dependence : Test solubility and reaction pathways at pH 2–12 (e.g., Te(IV) hydrolyzes to TeO₃²⁻ in basic conditions) .
- Isolation of Intermediates : Freeze-quench techniques coupled with EXAFS to capture transient Te–O–H species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
